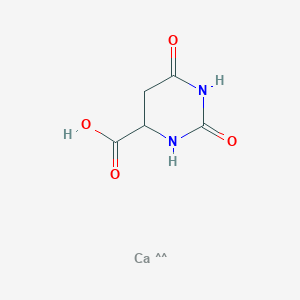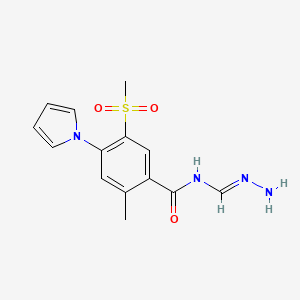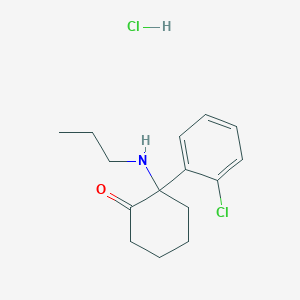
2-(2-Chlorophenyl)-2-(propylamino)cyclohexan-1-one,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-2-(propylamino)cyclohexan-1-one,monohydrochloride is a chemical compound that belongs to the class of cyclohexanones This compound is characterized by the presence of a chlorophenyl group and a propylamino group attached to a cyclohexanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-(propylamino)cyclohexan-1-one,monohydrochloride typically involves the following steps:
Formation of the Cyclohexanone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the cyclohexanone ring with a chlorophenyl group, often using chlorobenzene and a suitable catalyst.
Addition of the Propylamino Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization may also be employed.
化学反応の分析
Types of Reactions
2-(2-Chlorophenyl)-2-(propylamino)cyclohexan-1-one,monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., halogens), solvents (e.g., ethanol, dichloromethane).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anesthetic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-(2-Chlorophenyl)-2-(propylamino)cyclohexan-1-one,monohydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, ion channels.
Pathways: Signal transduction pathways, metabolic pathways.
類似化合物との比較
Similar Compounds
2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one: Similar structure with a methylamino group instead of a propylamino group.
2-(2-Chlorophenyl)-2-(ethylamino)cyclohexan-1-one: Similar structure with an ethylamino group instead of a propylamino group.
Uniqueness
2-(2-Chlorophenyl)-2-(propylamino)cyclohexan-1-one,monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C15H21Cl2NO |
|---|---|
分子量 |
302.2 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-2-(propylamino)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C15H20ClNO.ClH/c1-2-11-17-15(10-6-5-9-14(15)18)12-7-3-4-8-13(12)16;/h3-4,7-8,17H,2,5-6,9-11H2,1H3;1H |
InChIキー |
OJFBIUOZXHDPNS-UHFFFAOYSA-N |
正規SMILES |
CCCNC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


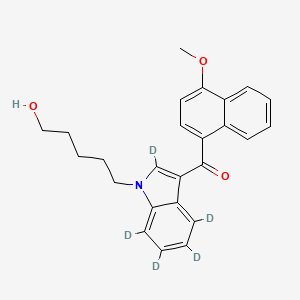

![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid](/img/structure/B12353382.png)

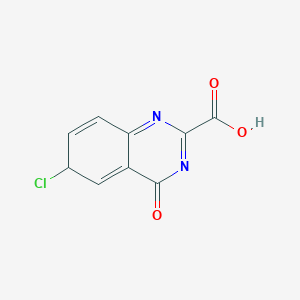
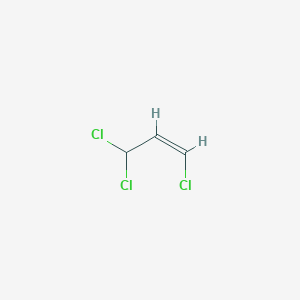

![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12353421.png)

![5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid](/img/structure/B12353439.png)
![18H-16a,19-Metheno-16aH-benzo[b]naphth[2,1-j]oxacyclotetradecin-18,20(1H)-dione, 4-(acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-, (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-(9CI)](/img/structure/B12353454.png)

